molecular formula C13H9ClO2S B081070 2-(3-Chlorophenylthio)benzoic acid CAS No. 13420-58-1

2-(3-Chlorophenylthio)benzoic acid

Cat. No. B081070
CAS RN: 13420-58-1
M. Wt: 264.73 g/mol
InChI Key: JEJVFFQDODZHIV-UHFFFAOYSA-N
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Patent
US05380749

Procedure details

A mixture of thiosolicyclic acid (50.14 g, 0.33 mol) and cupric acetate (5.0 g) in DMSO (500 mL) was brought to reflux and potassium carbonate (54.3 g) was added in portions. 3-Bromochlorobenzene (42 mL, 0.36 mol) was then added via syringe and the mixture was refluxed for 3 hours. The reaction mixture was poured into water, treated with charcoal and filtered through celite. The filtrate was acidified with concentrated HCl and the precipitate which formed was collected by filtration, washed with water and dried in vacuo at 60° C. to afford 75.01 g (86%) of 2-[(3-chlorophenyl)thio]benzoic acid.
[Compound]
Name
acid
Quantity
50.14 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].Br[C:8]1[CH:9]=[C:10]([Cl:14])[CH:11]=[CH:12][CH:13]=1.O.[CH4:16].C[S:18]([CH3:20])=O>>[Cl:14][C:10]1[CH:9]=[C:8]([S:18][C:20]2[CH:12]=[CH:13][CH:8]=[CH:9][C:16]=2[C:1]([OH:2])=[O:4])[CH:13]=[CH:12][CH:11]=1 |f:0.1.2|

Inputs

Step One
Name
acid
Quantity
50.14 g
Type
reactant
Smiles
Name
cupric acetate
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
54.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
the precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)SC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75.01 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.